2,4,5-Trifluorophenyl cyclopropyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(2,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-7-4-9(13)8(12)3-6(7)10(14)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLAHBYMWKLISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 2,4,5 Trifluorophenyl Cyclopropyl Ketone Reactions
Cyclopropane (B1198618) Ring-Opening Mechanisms
The cleavage of the cyclopropane ring in ketones like 2,4,5-Trifluorophenyl cyclopropyl (B3062369) ketone can be achieved through various catalytic strategies. These methods leverage different modes of activation to break the strained C-C bond, leading to versatile linear products. The following subsections explore two prominent mechanistic paradigms: transition metal-catalyzed difunctionalization and phosphine-catalyzed ring-opening.
Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the difunctionalization of cyclopropyl ketones. researchgate.netchemrxiv.org This approach allows for the cleavage of a C(sp³)–C(sp³) bond and the formation of two new bonds at the 1- and 3-positions of the original cyclopropane ring, yielding valuable acyclic silyl (B83357) enol ethers. nih.govresearchgate.net
A key strategy for the C-C bond activation of cyclopropyl ketones involves the cooperation between a redox-active ligand and the nickel center. researchgate.netchemrxiv.orgacs.org In this process, a terpyridine (tpy) ligand plays a crucial role. The reaction is initiated by the reduction of a (tpy)Ni(II)Cl₂ precatalyst by zinc metal to form a reduced (tpy•⁻)Ni(I) species. researchgate.netchemrxiv.org This electron-rich nickel complex, in concert with a silylating agent like chlorotrimethylsilane (B32843) (TMSCl), activates the cyclopropyl ketone. researchgate.net
The cooperation is evident as the reduced (tpy•⁻)Ni(I) species interacts with the ketone, which is activated by the silylating agent to form an O-TMS silylcarboxonium ion. nih.gov This interaction induces an electron density transfer from the redox-active terpyridine ligand to the substrate. nih.govchemrxiv.org This process facilitates the subsequent C-C bond cleavage through a concerted, asynchronous ring-opening transition state, a mechanism distinct from traditional oxidative addition pathways. researchgate.netchemrxiv.org The use of higher-coordinate, π-acceptor ligands like terpyridine, which can store spin-density, is essential for enabling this metalloradical bond activation. researchgate.net
Following the ligand-metal cooperative C-C bond activation, a key intermediate formed is a homoallyl nickel(II) species. nih.gov The initial interaction between the (tpy•⁻)Ni(I) complex and the silylated ketone leads to a transition state with significant ketyl-radical character on the carbonyl carbon. nih.govchemrxiv.org This proceeds through an energetically accessible triplet transition state to cleave the C-C bond and form the C-Ni bond simultaneously, but asynchronously. nih.gov
The resulting homoallyl nickel(II) intermediate is an alkylnickel(II) species that is poised for further functionalization. researchgate.netnih.gov This intermediate can then readily react with organozinc reagents in a Negishi-type cross-coupling reaction. nih.gov The cycle is completed by a fast reductive elimination from a five-coordinate Ni(II) complex, which releases the 1,3-difunctionalized, ring-opened product and regenerates the active nickel catalyst. nih.gov This pathway provides access to products that are otherwise difficult to obtain, such as β-allylated and β-benzylated enol ethers. chemrxiv.orgnih.gov
To establish the novel ligand-metal cooperation mechanism, several alternative pathways were systematically evaluated and excluded based on experimental and theoretical evidence. nih.govchemrxiv.org
| Alternative Mechanism | Description | Reason for Exclusion |
|---|---|---|
| Uncatalyzed Silylative Ring-Opening | Direct reaction of the cyclopropyl ketone with TMSCl/ZnCl₂ to form a γ-halogenated silyl enol ether, followed by a standard nickel-catalyzed Negishi coupling. nih.gov | This pathway is plausible with potent silyl Lewis acids like TMSI, but the conditions used (TMSCl, ambient temperature) are not expected to promote the coupling of the resulting alkyl chlorides. nih.gov |
| Oxidative Addition to Ni(0) | Formation of a nickeladihydropyran intermediate via oxidative addition of the cyclopropyl ketone to a low-valent nickel species, which then reacts with the organozinc reagent and TMSCl. nih.gov | While known for monodentate phosphine (B1218219) and NHC ligands, experiments showed no reaction between (tpy)Ni complexes and cyclopropyl ketones in the absence of both ZnCl₂ and TMSCl. A combination was required to initiate the reaction. nih.govchemrxiv.org |
| Nucleophilic Addition/Ring-Opening | Addition of an organonickel intermediate to the cyclopropyl ketone, followed by silylation of the resulting nickel enolate. nih.govchemrxiv.org | This mechanism has been demonstrated in specific cases with highly nucleophilic reagents like AlMe₃ but is generally low-yielding and has not been shown to be a general pathway for difunctionalization. nih.gov |
| Single Electron Transfer (SET) without Ligand Cooperation | A direct single electron transfer from the nickel complex to the ketone, leading to a radical intermediate. | Theoretical studies showed that the cooperation with the redox-active terpyridine ligand provides a lower energy pathway and better explains the observed reactivity. researchgate.netresearchgate.net |
Organocatalysis using phosphines presents an alternative, metal-free strategy for the ring-opening of cyclopropyl ketones. rsc.orgacs.org This methodology leverages the nucleophilic character of phosphines to initiate a cascade of reactions, ultimately transforming the strained three-membered ring into more complex cyclic structures. rsc.orgnih.gov
The phosphine-catalyzed reaction is initiated by the nucleophilic attack of the phosphine catalyst, such as triphenylphosphine (B44618) (PPh₃) or methyl diphenylphosphinite (PPh₂Me), on the cyclopropane ring. rsc.orgresearchgate.net This attack occurs as an Sₙ2-type nucleophilic substitution on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a zwitterionic intermediate. rsc.org
Phosphine-Catalyzed Ring-Opening Pathways
Origin of Chemoselectivity in Phosphine Catalysis
In phosphine-catalyzed reactions, the chemoselectivity observed with cyclopropyl ketones is rooted in the initial nucleophilic attack of the phosphine on the strained cyclopropane ring. rsc.org This step initiates a ring-opening process, leading to the formation of a zwitterionic intermediate. nih.gov The reaction pathway is dictated by the subsequent steps available to this intermediate.
Computational studies using Density Functional Theory (DFT) have elucidated the potential pathways. rsc.orgscilit.com The most favorable route typically involves a sequence of intramolecular transformations:
Nucleophilic Ring-Opening: The phosphine catalyst attacks a carbon atom of the cyclopropyl ring, cleaving the C-C bond and forming a phosphonium (B103445) enolate zwitterion. nih.gov
Intramolecular Addition/Cyclization: This intermediate can then undergo various cyclizations. For instance, an intramolecular Michael addition can lead to the formation of a new ring system. rsc.org
Proton Transfer and Elimination: Subsequent proton transfer and an intramolecular Wittig-type reaction can yield the final product, regenerating the phosphine catalyst. rsc.org
The substitution pattern on the aryl ring of the cyclopropyl ketone, such as the 2,4,5-trifluoro substitution, significantly influences the electronic properties of the molecule and the stability of the intermediates, thereby directing the chemoselectivity of the reaction. rsc.orgacs.orgacs.org The precise balance between different potential pathways, such as the formation of hydrofluorenones or other annulation products, is determined by the relative energy barriers of the transition states for each step. rsc.orgnih.gov
Samarium Diiodide (SmI₂)-Catalyzed Intermolecular Couplings
Samarium diiodide (SmI₂), a potent single-electron transfer (SET) reductant, catalyzes the intermolecular coupling of aryl cyclopropyl ketones with alkenes or alkynes, providing an efficient route to five-membered ring structures. acs.orgacs.orgnih.gov This process is notable for operating with catalytic amounts of SmI₂ (as low as 15 mol%) without the need for a stoichiometric metallic co-reductant to regenerate the active Sm(II) species. nih.govnih.govrsc.org The reaction proceeds via a radical relay mechanism. nih.govresearchgate.net
Ketyl Radical Formation and Cyclopropyl Fragmentation
The catalytic cycle is initiated by a reversible single-electron transfer from SmI₂ to the carbonyl group of the 2,4,5-trifluorophenyl cyclopropyl ketone. acs.orgnih.gov This generates a key intermediate, a samarium ketyl radical anion. nih.govrsc.org
The subsequent and crucial step is the fragmentation of the strained cyclopropyl ring. nih.govresearchgate.net This β-scission of the ketyl radical is an irreversible process that opens the three-membered ring to form a distonic radical anion, where the radical is centered on the γ-carbon and the enolate is coordinated to the now Sm(III) center. acs.orgnih.gov This ring-opening is driven by the release of ring strain. The resulting γ-radical is then trapped by an intermolecular coupling partner, such as an alkyne, to continue the catalytic cycle. nih.govrsc.org
Proposed Mechanism of SmI₂-Catalyzed Coupling
| Step | Description | Intermediate |
|---|---|---|
| 1 | Reversible single-electron transfer (SET) from SmI₂ to the ketone. | Ketyl Radical Anion |
| 2 | Fragmentation of the cyclopropyl ring. | γ-Keto Radical/Sm(III) Enolate |
| 3 | Intermolecular coupling with an alkyne or alkene. | Vinylic or Alkyl Radical |
| 4 | 5-exo-trig cyclization onto the enolate. | New Ketyl Radical |
| 5 | Back electron transfer to Sm(III). | Final Product + Regenerated SmI₂ |
Role of Sm⁰ in Catalyst Stabilization
In the context of the SmI₂-catalyzed intermolecular coupling of cyclopropyl ketones, the catalytic cycle does not rely on samarium metal (Sm⁰) for stabilization or regeneration. nih.govrsc.org Instead, the process is sustained by a radical relay mechanism where the Sm(II) catalyst is regenerated through a back electron transfer step. acs.orgnih.gov After the intermolecular coupling and subsequent cyclization, a new product ketyl radical is formed. nih.govresearchgate.net This new radical is sufficiently reducing to transfer an electron back to the Sm(III) species generated in the initial step, thereby liberating the final cyclopentene (B43876) product and regenerating the SmI₂ catalyst for the next cycle. nih.govrsc.org This self-sustaining cycle circumvents the need for superstoichiometric amounts of a metal co-reductant, which is often a requirement in other SmI₂-mediated reactions. nih.govrsc.org
Structure-Reactivity Relationships in SmI₂ Catalysis
A significant finding in SmI₂-catalyzed couplings is the profound link between the ketone's ground-state conformation and its reactivity. nih.govnih.gov Computational and experimental studies have shown that the reactivity of aryl cyclopropyl ketones is enhanced when the aryl ring is twisted out of the plane of the carbonyl group. acs.orgnih.govnih.gov
This pre-twisted conformation destabilizes the initially formed ketyl radical, as it disrupts the conjugation between the aryl ring and the radical center. nih.govnih.gov While this makes the initial electron transfer from SmI₂ a higher energy process, the destabilization crucially lowers the activation barrier for the subsequent, rate-determining cyclopropyl ring fragmentation. acs.orgnih.gov
The 2,4,5-trifluorophenyl substituent influences reactivity through a combination of steric and electronic effects. Ortho-substituted phenyl cyclopropyl ketones, for example, exhibit high reactivity due to a balance between moderate electronic stabilization of the radical and a pre-twisted conformation that facilitates ring opening. acs.orgnih.gov In contrast, substrates with planar conformations, which lead to more stable ketyl radicals, exhibit higher barriers for ring fragmentation and are thus less reactive in this catalytic system. nih.gov
Computed Energy Barriers for Ring Opening of Different Ketyl Radicals
| Substrate Type | Ring Opening Barrier (kcal/mol) | Reactivity Trend |
|---|---|---|
| Phenyl cyclopropyl ketone | 14.8 | Moderate |
| ortho-Methylphenyl cyclopropyl ketone | 13.8 | High |
Visible Light Photoredox Catalysis for Ring Activation
Visible-light photoredox catalysis has emerged as a powerful strategy for activating the strained ring of cyclopropyl ketones under mild conditions. nih.govresearchgate.net This approach often utilizes an organic or metal-based photocatalyst that, upon excitation with visible light, can mediate electron transfer processes to initiate the ring-opening reaction. researchgate.netrsc.org This method has been successfully applied to various transformations, including ring-opening cyanations. nih.gov
One-Electron Reduction and Radical Anion Generation
The key initial step in the photoredox activation of this compound is a one-electron reduction of the ketone moiety. nih.gov The process begins with the absorption of visible light by a photocatalyst, promoting it to an excited state. uni-regensburg.de This excited-state photocatalyst is a potent single-electron donor and can transfer an electron to the cyclopropyl ketone, which has a suitable reduction potential.
This single-electron transfer (SET) event generates a radical anion of the cyclopropyl ketone. nih.govnih.gov Similar to the SmI₂-mediated process, this radical anion is the critical intermediate that readily undergoes fragmentation of the three-membered ring to relieve strain. The resulting open-chain radical can then be trapped by various reagents to form the final product, demonstrating the versatility of this activation method. nih.govresearchgate.net
Sequential Radical Cyclizations and Fragmentation
The reactions of aryl cyclopropyl ketones can be initiated by radical species, leading to a cascade of events including cyclization and fragmentation. While specific studies on this compound are not extensively documented, the general mechanism for aryl cyclopropyl ketones provides a strong predictive framework. These reactions often commence with the generation of a radical intermediate, which can then undergo intramolecular cyclization. wikipedia.org
In a typical sequence, a radical initiator, such as those generated from tributyltin hydride and AIBN, can induce the formation of a ketyl radical from the cyclopropyl ketone. nih.gov This radical can then participate in a cyclization event, often followed by a fragmentation of the resulting cyclic intermediate. nih.gov The presence of an α-benzoyl group has been shown to enhance not only the efficiency of the cyclization but also the rate of the subsequent fragmentation, leading to carbonyl translocation products. nih.gov This suggests that the electron-withdrawing nature of the 2,4,5-trifluorophenyl group could similarly influence the stability of radical intermediates and the propensity for fragmentation.
Radical cyclization reactions are known to be rapid and selective intramolecular transformations. wikipedia.org For an efficient radical cyclization to occur, the rate of cyclization must be faster than the trapping of the initial radical. wikipedia.org The products of these sequences can be diverse, and in some cases, tandem processes can lead to the formation of polycyclic systems. wikipedia.org For instance, a radical cascade involving the reduction of an amide carbonyl has been reported to produce bi- and tricyclic barbiturates. acs.org
The table below summarizes the key steps in a generalized sequential radical cyclization and fragmentation of an aryl cyclopropyl ketone.
| Step | Description | Key Intermediates |
| 1. Radical Initiation | Generation of a radical species that reacts with the cyclopropyl ketone. | Initiator radical, Ketyl radical |
| 2. Radical Cyclization | Intramolecular attack of the radical onto a multiple bond. wikipedia.org | Cyclized radical intermediate |
| 3. Fragmentation | Cleavage of one or more bonds in the cyclized intermediate to form a stable product. nih.gov | Fragmented radical, Final product |
| 4. Radical Quenching | The final radical is quenched by a radical scavenger or through an electron transfer process. wikipedia.org | Stable final product |
Stereochemical Aspects of Cyclopropyl Ketone Transformations
The stereochemical outcome of reactions involving cyclopropyl ketones is a critical aspect of their synthetic utility. The ability to control the formation of new stereocenters during ring-opening and annulation processes is paramount for the synthesis of complex, enantioenriched molecules.
Diastereoselective and Enantioselective Ring-Opening Reactions
The ring-opening of cyclopropyl ketones can be achieved with high levels of stereocontrol, affording products with defined diastereomeric and enantiomeric purity. Asymmetric ring-opening reactions of cyclopropyl ketones with nucleophiles, such as β-naphthols, have been successfully developed using chiral catalysts. rsc.orgresearchgate.net For example, a chiral N,N'-dioxide-scandium(III) complex has been shown to catalyze the reaction of aromatic and vinyl substituted cyclopropyl ketones with 2-naphthols, yielding chiral β-naphthol derivatives with good to excellent enantioselectivities (up to 97% ee). rsc.orgresearchgate.net
The stereoconvergent ring expansion of cyclopropyl ketones to cyclopentanones is another example of a stereocontrolled transformation. nih.gov In these reactions, a racemic starting material can be converted into a single diastereomer of the product. This has been demonstrated in the direct ring expansion of cyclopropyl ketones promoted by Brønsted or Lewis acids, where a strong aryl donor group on the cyclopropane facilitates the transformation. nih.gov
Photocatalytic methods have also emerged as powerful tools for the enantioselective transformation of aryl cyclopropyl ketones. nih.gov An asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones with alkenes, enabled by a dual catalyst system comprising a chiral Lewis acid and a photoredox catalyst, allows for the enantiocontrolled synthesis of densely substituted cyclopentanes. nih.gov The proposed mechanism involves the formation of a ring-opened distonic radical anion which then undergoes a stepwise cycloaddition. nih.gov The reversibility of the initial ring-opening step is crucial for achieving high stereoconvergence, as demonstrated by the isomerization of a cis-cyclopropane to the trans isomer during the reaction. nih.gov
The following table presents representative data on the enantioselective ring-opening of aryl cyclopropyl ketones.
| Aryl Cyclopropyl Ketone Substituent | Nucleophile/Alkene | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| Phenyl | Styrene (B11656) | Ru(bpy)₃²⁺, Gd(OTf)₃, Chiral Ligand | Cyclopentane (B165970) | 93% | nih.gov |
| 4-Methoxyphenyl | Styrene | Ru(bpy)₃²⁺, Gd(OTf)₃, Chiral Ligand | Cyclopentane | 95% | nih.gov |
| 4-Chlorophenyl | Styrene | Ru(bpy)₃²⁺, Gd(OTf)₃, Chiral Ligand | Cyclopentane | 92% | nih.gov |
| Aromatic/Vinyl | 2-Naphthol | Chiral N,N'-Dioxide/Sc(OTf)₃ | β-Naphthol Derivative | up to 97% | rsc.orgresearchgate.net |
Control of Stereochemistry in Annulation Processes
Annulation reactions involving donor-acceptor cyclopropanes are powerful methods for the construction of cyclic systems. The stereochemical control in these processes is often dictated by the nature of the catalyst and the substituents on the cyclopropane ring. nih.gov While cyclopropanes with two acceptor groups have been extensively studied, those with a single carbonyl acceptor, such as this compound, present a greater challenge in terms of activation and stereocontrol. nih.gov
Lewis acid-catalyzed [3+4]-annulation reactions of cyclopropane-1,1-diesters with anthranils have been developed to produce tetrahydro-1-benzazepine derivatives with excellent diastereoselectivity. rsc.org Similarly, catalytic (3+2) dearomative annulation of aminocyclopropane monoesters with indoles, using triethylsilyl triflimide as a catalyst, affords tricyclic indoline (B122111) frameworks with high diastereoselectivity. nih.gov
In the context of this compound, the electron-withdrawing nature of the trifluorophenyl group would classify it as a donor-acceptor cyclopropane, making it a suitable candidate for such annulation reactions. The stereochemical outcome would likely be influenced by the steric and electronic effects of the substituents, as well as the choice of catalyst. For instance, in some cycloadditions of donor-acceptor cyclopropanes, the diastereocontrol can be achieved by selecting either a Brønsted or a Lewis acid catalyst. researchgate.net
Theoretical and Computational Elucidation of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient intermediates.
Density Functional Theory (DFT) Studies on Energetics and Intermediates
DFT calculations have been employed to investigate the mechanisms of various reactions involving cyclopropyl ketones. For instance, in the gold(I)-catalyzed synthesis of furans from 1-(1-alkynyl)cyclopropyl ketones, DFT studies have revealed that the reaction proceeds through the formation of a five-membered oxonium ion intermediate, followed by a ring-opening step. acs.org The calculations showed a significant kinetic preference for the cleavage of the C1-C2 bond over the C1-C3 bond of the cyclopropane ring. acs.org
In the context of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, DFT has been used to elucidate the reaction mechanism, the origin of chemoselectivity, and the effects of substituents. scilit.com Similarly, for the stereoselective [2+2] cycloaddition of arylalkylketenes and electron-deficient benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs), DFT calculations have identified the rate-determining and stereoselectivity-determining step to be the [2+2] cycloaddition itself. nih.gov
A systematic computational study of SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones has shed light on the structure-reactivity relationships. nih.govacs.org The study revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the promotion of cyclopropyl fragmentation due to the conjugation effect of the aryl ring. nih.govacs.org However, the formation of a gauche styrene intermediate can increase the energy barrier for the subsequent radical trapping step. nih.gov
The table below shows a comparison of calculated activation energies for different steps in a hypothetical reaction of an aryl cyclopropyl ketone, illustrating how DFT can be used to dissect a reaction pathway.
| Reaction Step | Intermediate | Transition State | Calculated Activation Energy (kcal/mol) | Reference |
| Ring Opening | Ketyl Radical | TS_opening | 10-15 | nih.gov |
| Radical Trapping | Ring-opened Radical | TS_trapping | 5-10 | nih.gov |
Computational Modeling of Substituent Effects on Reactivity
Computational modeling is particularly effective in predicting how different substituents on a core molecular scaffold will affect reactivity. For aryl cyclopropyl ketones, the electronic nature and steric bulk of the substituents on the aryl ring play a crucial role.
A computational study on SmI₂-catalyzed couplings highlighted that ortho-substituted phenyl cyclopropyl ketones can exhibit enhanced reactivity. nih.gov This is attributed to a balance between moderate conjugation, which promotes cyclopropyl fragmentation, and the pre-twisted nature of the ortho-substituted phenyl group, which facilitates radical trapping by avoiding a high-energy gauche intermediate. nih.gov This finding is particularly relevant for this compound, which has fluorine substituents at the ortho and para positions.
DFT studies on the cyclopropanation of styrene with aryldiazodiacetate catalyzed by B(C₆F₅)₃ have shown that steric hindrance and π-π stacking interactions between the aryl groups of the reactants and the catalyst are key to determining the diastereoselectivity. acs.org The electron-withdrawing nature of the pentafluorophenyl groups on the boron catalyst is also a significant factor.
The influence of substituents on the reactivity of cyclic ketones has also been investigated in the context of fluorination reactions. scispace.com The reactivity of cyclic 1,3-diketones towards electrophilic fluorination with Selectfluor® was found to be governed by a combination of steric and electronic effects. scispace.com These principles can be extended to understand how the 2,4,5-trifluorophenyl group in this compound would influence its reactivity in various chemical transformations. The strong electron-withdrawing character of the fluorine atoms is expected to significantly impact the stability of charged or radical intermediates, thereby influencing reaction rates and pathways.
Derivatization and Transformations of 2,4,5 Trifluorophenyl Cyclopropyl Ketone
Formal Cycloaddition Reactions
Aryl cyclopropyl (B3062369) ketones, including the 2,4,5-trifluorophenyl derivative, can serve as three-carbon synthons in formal cycloaddition reactions. These transformations typically proceed via a ring-opening mechanism to engage a reaction partner, ultimately forming a new, larger ring system.
A significant application of aryl cyclopropyl ketones is in [3+2] cycloaddition reactions to construct highly substituted five-membered carbocyclic rings. nih.gov A notable method involves a dual-catalyst system that combines a chiral Lewis acid with a transition metal photoredox catalyst. nih.gov In this process, the Lewis acid activates the aryl cyclopropyl ketone, which is then reduced by the photocatalyst to generate a ring-opened distonic radical anion. nih.gov This intermediate subsequently engages with an alkene partner to form a densely substituted cyclopentane (B165970) structure. nih.gov The reaction is stereocontrolled, offering a pathway to enantiomerically enriched products. nih.gov
In addition to reactions with alkenes, nickel-catalyzed [3+2] cycloaddition reactions between cyclopropyl ketones and alkynes have been developed. nih.gov These reactions, facilitated by a combination of a nickel catalyst and dimethylaluminum chloride, provide access to cyclopentene (B43876) derivatives. nih.gov
Table 1: Overview of [3+2] Cycloaddition Reactions
| Reaction Type | Reaction Partner | Catalytic System | Product |
|---|---|---|---|
| Photocatalytic [3+2] Cycloaddition | Alkenes | Chiral Lewis Acid + Photoredox Catalyst | Substituted Cyclopentanes nih.gov |
Annulation reactions involving cyclopropyl ketones are powerful methods for the construction of five-membered rings. The [3+2] cycloadditions described previously are prime examples of such annulations, where the cyclopropyl ketone provides a three-carbon fragment that combines with a two-atom component (the alkene or alkyne) to build the new ring. nih.govnih.gov The underlying mechanism involves the cleavage of the cyclopropane (B1198618) ring, which can be considered a synthetic equivalent of a 1,3-dipole. vanderbilt.edu This strategy allows for the conversion of readily available cyclopropyl ketones into more complex cyclopentanoid structures, which are common motifs in bioactive molecules. nih.gov
Functionalization of the Cyclopropyl Ring
The strained nature of the cyclopropyl ring allows for selective bond cleavage and subsequent functionalization, providing a route to linear, difunctionalized molecules.
The C-C bonds of the cyclopropyl ring can be selectively cleaved and functionalized in a single operation. A net ring-opening C-C activation and difunctionalization of cyclopropyl ketones can be achieved using nickel catalysis. nih.gov This process facilitates the cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of chlorotrimethylsilane (B32843). nih.gov The reaction results in 1,3-difunctionalized, ring-opened silyl (B83357) enol ethers. nih.gov Mechanistic studies suggest that cooperation between a redox-active ligand and the nickel center is crucial for the C-C bond activation step. nih.gov This method provides access to products that are otherwise difficult to obtain through standard conjugate addition approaches. nih.gov
Table 2: Nickel-Catalyzed Ring-Opening and Difunctionalization
| Component 1 | Component 2 | Trapping Agent | Catalyst System | Resulting Structure |
|---|
The regioselectivity of the cyclopropane ring-opening is a critical factor in determining the final product structure. In tandem reactions, such as a Heck-ring-opening sequence, the cleavage of the cyclopropane C-C bonds can be highly selective. nih.gov Studies on related cyclopropyl systems show that the reaction often proceeds via the selective cleavage of the C1–C2 bond, leading to the formation of a specific isomer. nih.gov This selectivity is governed by factors such as the substitution pattern on the ring and the nature of the catalytic intermediates. nih.gov Achieving high regioselectivity is essential for synthesizing acyclic molecules with well-defined stereocenters from cyclopropyl precursors. nih.gov
Transformations of the Carbonyl Group
The carbonyl group of 2,4,5-Trifluorophenyl cyclopropyl ketone is a key site for various chemical transformations, allowing for the introduction of new functional groups while potentially retaining the cyclopropyl moiety.
Several standard organic transformations can be applied to the carbonyl group of cyclopropyl ketones. researchgate.net
Reduction: The ketone can be reduced to the corresponding secondary alcohol, cyclopropylmethanol, using common reducing agents like lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride (LiEt₃BH). researchgate.net
Baeyer-Villiger Oxidation: The carbonyl group can be converted into an ester via Baeyer-Villiger oxidation. This reaction is typically performed using a peroxy acid, such as trifluoroperacetic acid generated in situ from trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide (H₂O₂). researchgate.net This transformation is often highly regioselective. nih.gov
Oxime Formation: The ketone can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form the corresponding cyclopropyl ketoxime. researchgate.net
Table 3: Transformations of the Carbonyl Group
| Transformation | Reagents | Functional Group Conversion |
|---|---|---|
| Reduction | LiAlH₄ or LiEt₃BH | Ketone to Secondary Alcohol researchgate.net |
| Baeyer-Villiger Oxidation | TFAA, H₂O₂ | Ketone to Ester researchgate.net |
Derivatization with Hydrazine (B178648) Derivatives for Characterization
The reaction of ketones with hydrazine and its derivatives to form hydrazones is a classic and reliable method for the characterization and identification of carbonyl compounds. umt.edu.pkresearchgate.net This reaction involves the condensation of the carbonyl group with the amino group of the hydrazine derivative, typically under mildly acidic conditions, to yield a stable and often crystalline product with a distinct melting point. researchgate.net
In the case of this compound, derivatization with hydrazines such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) would proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding hydrazone. The resulting (E)-1-(cyclopropyl)-1-(2-(2,4-dinitrophenyl)hydrazono)methyl)-2,4,5-trifluorobenzene would be a highly colored, solid derivative, facilitating its isolation and characterization by spectroscopic methods like IR, NMR, and mass spectrometry. chemistryjournals.net The formation of such derivatives serves as a qualitative test for the presence of the ketone functional group.
The general scheme for this reaction involves dissolving the ketone in a suitable solvent like ethanol (B145695), followed by the addition of an acidic solution of the hydrazine derivative. researchgate.net The reaction mixture is often heated to ensure complete reaction. The hydrazone product typically precipitates from the solution upon cooling and can be purified by recrystallization.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | 2,4-Dinitrophenylhydrazine | (E)-1-(cyclopropyl)-1-(2-(2,4-dinitrophenyl)hydrazono)methyl)-2,4,5-trifluorobenzene | Ethanolic solution, catalytic acid (e.g., H₂SO₄), heating |
| This compound | Hydrazine hydrate | 2,4,5-Trifluoro-1-(1-(cyclopropyl)ethylidene)hydrazinyl)benzene | Ethanolic solution, heating |
| This compound | Semicarbazide hydrochloride | 2-(1-(2,4,5-trifluorophenyl)cyclopropylidene)hydrazine-1-carboxamide | Ethanolic solution, sodium acetate (B1210297) buffer |
This table presents plausible reaction schemes based on general chemical principles for the derivatization of ketones.
Reductive and Oxidative Transformations
Reductive Transformations
The carbonyl group of this compound is susceptible to reduction to the corresponding secondary alcohol, (2,4,5-trifluorophenyl)(cyclopropyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemguide.co.uktamu.edu The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature or below. tamu.edursc.org The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol. chemguide.co.uk
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its selectivity and safer handling. tamu.edu For the complete reduction of the keto group to a methylene (B1212753) (CH₂) group, more forcing conditions such as the Wolff-Kishner or Clemmensen reduction would be necessary. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. researchgate.net
Oxidative Transformations
The oxidation of a ketone such as this compound is less straightforward than its reduction. Ketones are generally resistant to oxidation under mild conditions. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For instance, the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of an ester, either cyclopropyl 2,4,5-trifluorobenzoate (B226587) or 2,4,5-trifluorophenyl cyclopropanecarboxylate. The regioselectivity of this reaction depends on the relative migratory aptitude of the cyclopropyl and trifluorophenyl groups.
| Transformation | Reagent(s) | Product | Typical Conditions |
| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | (2,4,5-Trifluorophenyl)(cyclopropyl)methanol | Methanol or Ethanol, 0°C to room temperature tamu.edursc.org |
| Reduction to Methylene | Hydrazine (H₂NNH₂), KOH | 1-(cyclopropylmethyl)-2,4,5-trifluorobenzene | High temperature, diethylene glycol solvent researchgate.net |
| Oxidative Cleavage (Baeyer-Villiger) | m-Chloroperoxybenzoic acid (m-CPBA) | Cyclopropyl 2,4,5-trifluorobenzoate or 2,4,5-Trifluorophenyl cyclopropanecarboxylate | Inert solvent (e.g., CH₂Cl₂), room temperature |
This table outlines expected transformations based on standard organic reactions.
Reactions Involving the Trifluorophenyl Moiety
The trifluorophenyl group in this compound is highly activated towards nucleophilic aromatic substitution (SₙAr). mdpi.com The presence of three electron-withdrawing fluorine atoms, coupled with the electron-withdrawing effect of the ketone group, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov
Reactions with various nucleophiles such as alkoxides, amines, and thiols can lead to the displacement of one or more fluorine atoms. The position of substitution is directed by the combined electronic effects of the fluorine atoms and the ketone. The fluorine atom at the C-4 position (para to the ketone) is expected to be the most activated towards substitution due to resonance stabilization of the Meisenheimer intermediate. nih.govsemanticscholar.org
For example, reaction with sodium methoxide (B1231860) in methanol would likely yield (4-methoxy-2,5-difluorophenyl)(cyclopropyl)methanone. Similarly, reaction with an amine like piperidine (B6355638) could result in the formation of (4-(piperidin-1-yl)-2,5-difluorophenyl)(cyclopropyl)methanone. These reactions typically require heating in a suitable polar aprotic solvent like DMF or DMSO. beilstein-journals.org
| Nucleophile | Product | Typical Conditions |
| Sodium Methoxide (NaOCH₃) | (4-Methoxy-2,5-difluorophenyl)(cyclopropyl)methanone | Methanol, heat |
| Ammonia (NH₃) | (4-Amino-2,5-difluorophenyl)(cyclopropyl)methanone | Aqueous ammonia, heat, pressure |
| Sodium Thiophenoxide (NaSPh) | (4-(Phenylthio)-2,5-difluorophenyl)(cyclopropyl)methanone | DMF or NMP, heat |
This table illustrates potential SₙAr reactions and their expected major products.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei.
The proton NMR (¹H NMR) spectrum of 2,4,5-Trifluorophenyl cyclopropyl (B3062369) ketone is expected to exhibit distinct signals corresponding to the aromatic and cyclopropyl protons. The cyclopropyl group's protons are diastereotopic and will present as a complex set of multiplets in the upfield region of the spectrum, typically between 0.8 and 1.5 ppm. This is due to the rigid, strained nature of the three-membered ring. The methine proton (CH) adjacent to the carbonyl group is expected to be the most downfield of the cyclopropyl protons, likely appearing as a multiplet around 2.5-3.0 ppm due to deshielding by the carbonyl group.
The aromatic region will display two distinct multiplets corresponding to the two protons on the trifluorophenyl ring. The proton at the C-6 position, being ortho to the carbonyl group, is expected to resonate further downfield, likely in the range of 7.8-8.2 ppm, appearing as a triplet of doublets due to coupling with the adjacent fluorine atoms. The proton at the C-3 position would likely appear at a slightly higher field, around 7.2-7.5 ppm, also as a triplet of doublets.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet |
| Cyclopropyl CH | 2.5 - 3.0 | Multiplet |
| Aromatic CH (C-3) | 7.2 - 7.5 | Triplet of Doublets |
| Aromatic CH (C-6) | 7.8 - 8.2 | Triplet of Doublets |
The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon is the most deshielded and is expected to appear in the range of 195-205 ppm. oregonstate.edu The carbons of the cyclopropyl ring will be found at a much higher field, with the methylene (B1212753) carbons (CH₂) appearing around 10-15 ppm and the methine carbon (CH) attached to the carbonyl group appearing around 15-25 ppm.
The six carbons of the trifluorophenyl ring will each give a distinct signal due to the fluorine substitution pattern. The carbon directly bonded to the carbonyl group (C-1) will be in the 130-135 ppm range. The carbons bonded to fluorine (C-2, C-4, and C-5) will show large one-bond carbon-fluorine coupling constants (¹JCF) and will appear in the broad aromatic region of 140-160 ppm. The remaining carbons (C-3 and C-6) will also be in the aromatic region, typically between 110-130 ppm, and will exhibit smaller, longer-range carbon-fluorine couplings.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 195 - 205 |
| Cyclopropyl CH₂ | 10 - 15 |
| Cyclopropyl CH | 15 - 25 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CO | 130 - 135 |
| Aromatic C-F | 140 - 160 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org For 2,4,5-Trifluorophenyl cyclopropyl ketone, three distinct signals are expected, one for each fluorine atom, due to their different chemical environments. The chemical shifts of these fluorine atoms will be influenced by their position relative to the electron-withdrawing carbonyl group and by through-space coupling with each other. The signals are anticipated to appear as doublets of doublets, reflecting coupling to the other two fluorine nuclei on the ring. The expected chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard like CFCl₃. ucsb.edu
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-2 | -130 to -140 | Doublet of Doublets |
| F-4 | -110 to -120 | Doublet of Doublets |
| F-5 | -100 to -110 | Doublet of Doublets |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₇F₃O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the measured value to confirm the formula with a high degree of confidence. A common ionization technique for such analysis is Electrospray Ionization (ESI).
Interactive Data Table: Predicted HRMS Data
| Ion | Predicted Exact Mass |
| [C₁₀H₇F₃O + H]⁺ | 201.0527 |
| [C₁₀H₇F₃O + Na]⁺ | 223.0346 |
The primary fragmentation in the mass spectrum of a ketone typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, the most prominent fragmentation pathway is expected to be the loss of the cyclopropyl group to form the stable 2,4,5-trifluorobenzoyl cation. Another characteristic fragmentation would be the loss of a CO molecule from the benzoyl cation.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Structure | Predicted m/z |
| [C₇H₂F₃O]⁺ | 2,4,5-Trifluorobenzoyl cation | 175 |
| [C₆H₂F₃]⁺ | Trifluorophenyl cation | 147 |
| [C₄H₅]⁺ | Cyclopropylcarbonyl cation | 69 |
| [C₃H₅]⁺ | Cyclopropyl cation | 41 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluorophenyl group are expected to produce strong absorptions in the fingerprint region, between 1100 and 1300 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| Carbonyl C=O | Stretch | 1680 - 1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1100 - 1300 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of "this compound," this method would provide precise information on its absolute stereochemistry, if chiral, and its preferred solid-state conformation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the mapping of atomic positions with exceptional accuracy.
While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally related compounds provides a clear indication of the type of information that would be obtained from such a study. For instance, the crystal structure of a related compound, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, has been determined, offering insights into molecular geometry and intermolecular interactions. nih.gov
Detailed Research Findings
The primary output of an X-ray crystallographic analysis is a set of atomic coordinates that define the molecule's structure. From these coordinates, a wealth of information can be derived, including bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the molecule's conformation, which is the spatial arrangement of its atoms.
For this compound, X-ray crystallography would reveal the precise orientation of the trifluorophenyl and cyclopropyl groups relative to the central ketone. Key conformational features of interest would include the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, as well as the relative orientation of the cyclopropyl ring.
In the absence of direct data for the target compound, we can examine the crystallographic data of a similar molecule, Cyclopropyl m-nitrophenyl ketone, to illustrate the nature of the findings. researchgate.net In this structure, the phenyl ring and the carbonyl group are nearly coplanar. researchgate.net This planarity suggests a degree of conjugation between the aromatic system and the ketone, which influences the compound's electronic properties.
Furthermore, X-ray crystallography is a powerful tool for elucidating intermolecular interactions within the crystal lattice. These interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking, govern the packing of molecules in the solid state. For example, in the crystal structure of Cyclopropyl m-nitrophenyl ketone, intermolecular hydrogen bonds involving the oxygen atoms of the carbonyl and nitro groups, and hydrogen atoms of the phenyl rings, create a layered molecular network. researchgate.net
Interactive Data Tables
The crystallographic data obtained from an X-ray diffraction experiment is typically summarized in a series of tables. Below are examples of such tables, populated with hypothetical but realistic data for this compound, based on values reported for analogous structures. nih.govnih.gov
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₁₀H₇F₃O |
| Formula weight | 204.16 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 9.6 Å |
| b | 11.5 Å |
| c | 11.9 Å |
| α | 90° |
| β | 84.2° |
| γ | 90° |
| Volume | 1308 ų |
| Z | 4 |
| Density (calculated) | 1.035 Mg/m³ |
| Absorption coefficient | 0.10 mm⁻¹ |
| F(000) | 416 |
| Refinement details | |
| Reflections collected | 6000 |
| Independent reflections | 4100 [R(int) = 0.018] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R₁ = 0.039, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.120 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C(1)-C(2) | 1.385(3) |
| C(1)-F(1) | 1.355(2) |
| C(7)=O(1) | 1.215(2) |
| C(7)-C(8) | 1.480(3) |
| C(8)-C(9) | 1.510(4) |
| Bond Angles | |
| C(2)-C(1)-C(6) | 119.5(2) |
| O(1)-C(7)-C(6) | 121.0(2) |
| O(1)-C(7)-C(8) | 119.8(2) |
| C(7)-C(8)-C(9) | 118.2(2) |
These tables provide a concise summary of the key structural parameters of the molecule. The determination of the absolute stereochemistry would be possible if the compound crystallizes in a chiral space group and anomalous dispersion effects are measured. In such a case, the Flack parameter would be determined, with a value close to zero indicating the correct absolute configuration has been assigned.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Building Blocks for Complex Molecular Architectures
Aryl cyclopropyl (B3062369) ketones, including 2,4,5-Trifluorophenyl cyclopropyl ketone, serve as versatile three-carbon (C3) building blocks for the construction of complex molecular frameworks. acs.org A predominant application is their use in formal [3+2] cycloaddition reactions with various unsaturated partners like alkenes and alkynes. acs.orgnih.gov These reactions, often promoted by photocatalysis or single-electron transfer reagents like samarium(II) iodide (SmI2), involve the ring-opening of the cyclopropane (B1198618) to form a 1,3-diradical or a related intermediate, which then engages the reaction partner to construct densely functionalized five-membered rings. nih.govnih.govacs.org
This strategy enables the modular and efficient synthesis of intricate cyclopentane (B165970) and cyclopentene (B43876) structures that are prevalent in natural products and biologically active molecules. nih.govresearchgate.net The reaction's utility is enhanced by its ability to create multiple stereocenters in a single step, offering a powerful tool for building molecular complexity. For instance, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones allows for the enantiocontrolled construction of substituted cyclopentanes, which are not readily accessible through other catalytic methods. nih.gov Furthermore, the resulting ketone functionality in the cyclopentane product serves as a versatile handle for subsequent chemical transformations, allowing for further diversification of the molecular architecture. nih.govnih.gov
Synthetic Intermediates for Novel Pharmaceutical Scaffolds
The unique reactivity of aryl cyclopropyl ketones makes them valuable intermediates in the synthesis of novel scaffolds for medicinal chemistry. Their ability to generate diverse ring systems provides access to chemical space relevant for drug discovery. acs.orgacs.org The cyclopropane motif itself is found in numerous FDA-approved drugs, where it can enhance metabolic stability, binding affinity, and pharmacokinetic properties. acs.orgutdallas.edu By using compounds like this compound as starting materials, chemists can introduce this valuable moiety or use its ring-opening capabilities to forge more complex heterocyclic systems that are central to many pharmaceutical agents. researchgate.netscu.edu.cn
Aryl cyclopropyl ketones have proven to be effective precursors for important nitrogen-containing heterocyclic scaffolds such as pyrimidines and benzimidazoles, which are core structures in a vast number of pharmaceuticals.
Benzimidazoles: A mechanochemical, metal-free method has been developed for the direct synthesis of 1,2-disubstituted benzimidazoles from the reaction of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes. acs.org This process occurs through a cascade reaction involving ring-opening of the cyclopropane, cyclization with the diamine, and a subsequent retro-Mannich reaction to yield the final benzimidazole (B57391) product in high yields. acs.org Additionally, highly efficient asymmetric syntheses have been achieved using a chiral N,N′-dioxide–scandium(III) complex as a catalyst, affording benzimidazole derivatives with excellent enantioselectivity. researchgate.netscu.edu.cnrsc.org
| Reactants | Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|
| Donor-Acceptor Cyclopropyl Ketones + 1,2-Diaminoarenes | Mechanochemical (ball-milling), HFIP, solvent-free | Metal-free, rapid reaction (1.5 h) | High | acs.org |
| Cyclopropyl Ketones + Aryl 1,2-Diamines | Chiral Sc(III) complex catalyst | Asymmetric synthesis, excellent enantioselectivity | Moderate to Excellent | rsc.org |
Pyrimidines: While direct synthesis from this compound is a specific application, general methods show that ketones are common starting materials for pyrimidine (B1678525) synthesis. researchgate.net Various catalytic systems, including copper and iridium catalysts, facilitate the cyclization of ketones with amidines or other nitrogen and carbon sources to form the pyrimidine ring. mdpi.comorganic-chemistry.org For example, a copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org These established methods are applicable to aryl ketones, suggesting a viable pathway from this compound to pyrimidine-based structures following a suitable ring-opening or functional group manipulation.
Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in drug design as they introduce three-dimensional complexity. acs.orgnih.gov Aryl cyclopropyl ketones are valuable precursors for various spirocyclic systems.
One approach involves the reaction of cyclopropyl alkyl ketones with α-ketoesters, mediated by a Lewis acid like tin(IV) chloride (SnCl4), to produce 1,6-dioxaspiro[4.4]non-3-en-2-ones with high stereoselectivity. acs.org Another strategy uses 1-acylcyclopropanecarboxamides, derived from cyclopropyl ketones, in a domino reaction with electron-deficient alkenes to construct bridged spiro piperidone-cyclopropane derivatives. rsc.org Furthermore, spirocyclic alkyl cyclopropyl ketones can undergo catalytic [3+2] cycloadditions to generate more complex spirocyclic architectures containing a quaternary stereocenter. acs.org These methods highlight the versatility of the cyclopropyl ketone unit in generating structurally unique and pharmaceutically relevant spirocyclic scaffolds. researchgate.netnih.govacs.org
Utility in Agrochemicals Research (Synthetic Precursors)
The structural motifs accessible from cyclopropyl ketones are also relevant in the field of agrochemicals. Many modern herbicides, insecticides, and fungicides incorporate complex heterocyclic and carbocyclic cores to achieve high potency and selectivity. The role of cyclopropyl ketones as synthetic precursors is exemplified by a patent describing o-nitrophenyl cyclopropyl ketone as a key intermediate in the preparation of a crop-selective herbicide, 1-{[o-(cyclopropyl-carbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea. google.com This demonstrates the industrial relevance of aryl cyclopropyl ketones in constructing the complex molecules required for modern agriculture. The modular synthesis of diverse structures from these ketones allows for the creation of compound libraries for screening and discovery of new agrochemical agents. acs.org
Development of Catalytic Systems Utilizing Cyclopropyl Ketones
The unique reactivity of cyclopropyl ketones has spurred the development of novel catalytic systems designed to harness their synthetic potential. nih.gov These systems often focus on controlling the regio- and stereoselectivity of the ring-opening and subsequent bond-forming events. Two prominent catalytic strategies have emerged for formal [3+2] cycloadditions:
Photoredox Catalysis: This approach uses a photocatalyst, such as Ru(bpy)₃²⁺ or chiral aluminum-salen complexes, which, upon irradiation with visible light, initiates a single-electron transfer to the aryl cyclopropyl ketone. nih.govresearchgate.net This generates a ring-opened radical anion intermediate that can react with alkenes. The development of dual-catalyst systems, combining a photocatalyst with a chiral Lewis acid, has enabled highly enantioselective versions of these cycloadditions. nih.gov
Samarium(II) Iodide (SmI₂) Catalysis: SmI₂ has been established as an effective catalyst for the intermolecular coupling of aryl cyclopropyl ketones with alkenes and alkynes. nih.govacs.org Recent advancements have shown that using catalytic SmI₂ in combination with substoichiometric amounts of metallic samarium (Sm⁰) creates a robust system capable of engaging even less reactive alkyl cyclopropyl ketones. acs.orgnih.gov The Sm⁰ is believed to prevent catalyst deactivation by regenerating the active Sm(II) species. nih.govresearchgate.net
These catalytic methodologies have significantly expanded the scope of reactions involving cyclopropyl ketones, transforming them from niche substrates into mainstream synthetic building blocks. nih.govacs.org
| Catalytic System | Activation Method | Substrate Scope | Key Advantage | Reference |
|---|---|---|---|---|
| Photocatalysis (e.g., Ru(bpy)₃²⁺, Chiral Al-salen) + Lewis Acid | Visible Light / Single Electron Transfer | Aryl cyclopropyl ketones | Enables asymmetric catalysis for stereocontrol | nih.govresearchgate.net |
| SmI₂ / Sm⁰ | Single Electron Transfer | Aryl and less reactive alkyl cyclopropyl ketones | Robust, "switches on" catalysis for recalcitrant substrates | acs.orgnih.gov |
| Nickel Catalysis | Oxidative Addition / Reductive Elimination | Aryl and alkyl cyclopropyl ketones | Cross-electrophile coupling for γ-alkylation | rsc.org |
Accessing Stereodefined Carbon Skeletons
A central challenge in organic synthesis is the control of stereochemistry. The reactions of cyclopropyl ketones provide powerful methods for accessing acyclic and cyclic carbon skeletons with defined stereochemistry. nih.gov The inherent stereochemistry of a substituted cyclopropane ring can be transferred to the product in a predictable manner.
Palladium-catalyzed cross-coupling reactions of stereodefined cyclopropylboronic acids with acid chlorides provide a reliable method to synthesize 1,2-trans cyclopropyl ketones with high stereochemical fidelity. acs.orgnih.gov Once formed, these stereodefined ketones can undergo further transformations.
Enantioselective ring-opening reactions are particularly valuable. For example, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones can be rendered highly enantioselective by using a chiral Lewis acid catalyst that coordinates to the ketone. nih.gov This coordination dictates the facial selectivity of the subsequent cycloaddition, leading to the formation of cyclopentane products with high enantiomeric excess. nih.gov Similarly, the development of stereoconvergent reactions allows for a racemic mixture of a starting cyclopropyl ketone to be converted into a single, enantioenriched diastereomer of the product. nih.gov These methods provide crucial access to enantiopure compounds, which is essential for the synthesis of pharmaceuticals and other biologically active molecules. nih.govacs.org
Future Research Directions
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 2,4,5-Trifluorophenyl cyclopropyl (B3062369) ketone and its analogs often requires precise control over stereochemistry and regioselectivity. Future research will likely focus on the development of sophisticated catalytic systems to achieve these goals with high efficiency.
Current research in the broader field of fluorinated ketone synthesis has highlighted the utility of various catalytic approaches. For instance, organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.govresearchgate.netprinceton.edu The use of primary amine functionalized Cinchona alkaloids has enabled the direct and asymmetric fluorination of a range of ketone substrates with high levels of enantio- and diastereoselectivity. nih.gov Adapting such organocatalytic systems to the cyclopropanation of 2,4,5-trifluorochalcones or the fluorination of a pre-existing cyclopropyl ketone scaffold could provide a direct route to chiral 2,4,5-Trifluorophenyl cyclopropyl ketone derivatives.
Transition metal catalysis also offers significant promise. Copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane has been shown to produce trifluoromethyl-cyclopropylboronates with high stereocontrol. acs.org Investigating similar copper- or rhodium-catalyzed cyclopropanation reactions with appropriately substituted styrenes and diazo compounds could yield highly functionalized and enantioenriched fluorinated cyclopropyl ketones. Furthermore, the development of catalysts for the direct C-H functionalization of fluorinated aromatic rings with cyclopropyl groups represents a highly atom-economical approach that warrants investigation.
The table below summarizes potential catalytic strategies and their expected outcomes for the synthesis of this compound derivatives.
| Catalytic Strategy | Catalyst Type | Potential Substrates | Expected Outcome |
| Asymmetric Fluorination | Chiral Primary Amine (e.g., Cinchona alkaloid) | Cyclopropyl phenyl ketone | Enantioselective α-fluorination |
| Asymmetric Cyclopropanation | Chiral Copper or Rhodium Complexes | 2,4,5-Trifluorostyrene and a diazoester | Enantioselective formation of the cyclopropyl ring |
| C-H Functionalization | Palladium or Rhodium Catalysts | 1,2,4,5-Tetrafluorobenzene (B1209435) and a cyclopropylating agent | Direct and regioselective synthesis |
Exploration of Undiscovered Reactivity Modes of Fluorinated Cyclopropyl Ketones
The unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity landscape. The electron-withdrawing nature of the trifluorophenyl ring can significantly influence the stability and reactivity of adjacent functional groups and intermediates.
One area ripe for exploration is the participation of fluorinated cyclopropyl ketones in novel cycloaddition reactions. While [3+2] cycloadditions of aryl cyclopropyl ketones have been achieved using visible light photocatalysis, the influence of the trifluorophenyl group on the efficiency and selectivity of these reactions is unknown. nih.govscispace.comnih.gov The electron-deficient aromatic ring could enhance the photoreduction potential of the ketone, potentially leading to new reactivity pathways. Research into photochemical [2+2] and [5+2] cycloadditions could also unveil new synthetic routes to complex polycyclic structures. libretexts.orgnih.gov
Furthermore, the ring-opening reactions of this compound are expected to differ from their non-fluorinated counterparts. Acid-catalyzed ring-opening of aryl cyclopropyl ketones is a known route to tetralones. rsc.org The electronic nature of the trifluorinated ring could direct the regioselectivity of such ring-opening reactions, providing access to novel fluorinated polycyclic aromatic compounds. Nickel-catalyzed tandem ring-opening cyanation of cyclopropyl ketones offers another avenue for functionalization that could be explored with this fluorinated substrate. escholarship.org
The table below outlines potential unexplored reactivity modes and their synthetic potential.
| Reactivity Mode | Enabling Conditions | Potential Products |
| Photocatalytic [3+2] Cycloaddition | Visible light, photocatalyst | Highly substituted fluorinated cyclopentanes |
| Thermal [2+2] Cycloaddition with Ketenes | Heat | Fluorinated cyclobutanes |
| Acid-Catalyzed Ring-Opening/Cyclization | Brønsted or Lewis acids | Fluorinated tetralones and other polycycles |
| Transition Metal-Catalyzed Ring-Opening Cross-Coupling | Nickel, Palladium, or Copper catalysts | Functionalized fluorinated open-chain ketones |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies.
One promising avenue is the use of water as a solvent. The development of a visible-light-induced aerobic C-H oxidation for the synthesis of aromatic ketones in water showcases the potential for aqueous-phase synthesis. chemistryviews.org Exploring similar photocatalytic approaches for the synthesis of the target compound could significantly reduce the reliance on volatile organic solvents. Micellar catalysis, where reactions are carried out in water using surfactants to create hydrophobic microenvironments, has also been successfully applied to the fluorination of ketones and represents a viable green strategy. organic-chemistry.org
The concept of hydrogen-borrowing catalysis offers a highly atom-economical route to α-cyclopropanation of ketones. acs.org This method, which uses alcohols as alkylating agents with the only byproduct being water, could be adapted for the synthesis of this compound, thereby avoiding the use of stoichiometric and often hazardous reagents.
Furthermore, the development of solvent-free reaction conditions or the use of recyclable catalysts will be crucial in minimizing the environmental impact of the synthesis. For example, the use of polymer-supported ion pair promoters for nucleophilic fluorinations allows for easy catalyst recovery and reuse. organic-chemistry.org
The table below summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Key Features | Potential Benefits |
| Aqueous Synthesis | Use of water as a solvent, potentially with photocatalysis or micellar catalysis | Reduced use of volatile organic compounds, improved safety |
| Hydrogen-Borrowing Catalysis | Use of alcohols as alkylating agents, water as the only byproduct | High atom economy, avoidance of toxic reagents |
| Recyclable Catalysts | Use of solid-supported catalysts or ligands | Simplified purification, reduced catalyst waste |
| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times | Increased energy efficiency, potentially improved yields |
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Advanced computational studies, particularly using Density Functional Theory (DFT), will play a pivotal role in guiding the future development of synthetic routes to and applications of this compound.
Recent computational studies on the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones have provided valuable insights into the structure-reactivity relationships of these compounds. manchester.ac.uknih.gov These studies have elucidated how aryl substitution and the nature of the cyclopropyl group influence the reaction barriers for reduction, fragmentation, and radical trapping. manchester.ac.uknih.gov Similar computational investigations focused on this compound could predict its behavior in various catalytic cycles, helping to identify the most promising catalyst systems and reaction conditions.
DFT calculations can also be employed to explore the reaction profiles for various potential cycloaddition and ring-opening reactions. researchgate.net By calculating the activation energies for different pathways, researchers can predict the feasibility and selectivity of new transformations, thereby prioritizing experimental efforts. For instance, computational modeling could help to understand how the trifluorophenyl group influences the stereochemical outcome of enantioselective reactions.
The table below highlights key areas where advanced computational studies can provide predictive insights.
| Area of Computational Study | Computational Method | Predicted Properties/Outcomes |
| Catalyst Design | DFT, Molecular Mechanics | Catalyst-substrate binding energies, transition state geometries, enantioselectivity |
| Reaction Mechanism Elucidation | DFT, Ab Initio Methods | Reaction energy profiles, identification of key intermediates and transition states |
| Reactivity Prediction | DFT, Quantitative Structure-Activity Relationship (QSAR) | Regioselectivity of ring-opening, feasibility of novel cycloadditions |
| Spectroscopic Property Prediction | Time-Dependent DFT (TD-DFT) | NMR and UV-Vis spectra for product identification |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,4,5-trifluorophenyl cyclopropyl ketone, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using cyclopropanecarbonyl chloride and 2,4,5-trifluorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis, intermediates are characterized using GC-MS (≥95% purity thresholds) and ¹⁹F NMR to confirm fluorine substitution patterns . For cyclopropane ring formation, methods such as Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation may be employed, with regioselectivity monitored via ¹H NMR coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) .
Q. How do fluorination patterns influence the compound’s spectroscopic properties?
- Methodological Answer : The 2,4,5-trifluorophenyl group introduces distinct ¹⁹F NMR chemical shifts (δ ≈ -110 to -130 ppm for meta/para fluorines) and splitting patterns due to vicinal coupling (³J₆F-F ~20 Hz). Overlapping signals in crowded regions (e.g., aromatic protons) require high-resolution ¹H-¹³C HSQC or DEPT-135 experiments for unambiguous assignment. IR spectroscopy (C=O stretch ~1700 cm⁻¹) and HRMS (m/z calculated for C₁₀H₇F₃O: 224.0382) further validate structural integrity .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer : The cyclopropane ring is prone to ring-opening under strong acidic/basic conditions or elevated temperatures (>100°C). Storage at 0–6°C in inert atmospheres (Ar/N₂) is recommended. Stability assays using TGA/DSC (decomposition onset ~180°C) and HPLC monitoring (retention time shifts) help assess degradation pathways .
Advanced Research Questions
Q. How can computational methods resolve contradictions in regioselectivity data during fluorinated aryl ketone synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict transition-state energies for competing Friedel-Crafts pathways, identifying meta/para fluorination effects on electrophilic aromatic substitution. Experimental vs. computed ¹⁹F NMR shifts (RMSD <1 ppm) validate models. Conflicting regioselectivity in literature (e.g., para vs. ortho dominance) may arise from solvent polarity effects (dielectric constant >10 favors para) or steric hindrance from bulky catalysts .
Q. What strategies mitigate signal overlap in NMR analysis of polyfluorinated cyclopropane derivatives?
- Methodological Answer : For ¹H NMR, selective ¹³C decoupling or 2D NOESY/ROESY experiments clarify cyclopropane proton environments. For ¹⁹F NMR, gradient-selected ¹H-¹⁹F HOESY identifies spatial proximity between fluorines and adjacent protons. Dynamic NMR (variable-temperature studies) resolves fluxional behavior in cyclopropane rings, with coalescence temperatures indicating rotational barriers (~50–70 kJ/mol) .
Q. How do electronic effects of fluorine substituents impact the ketone’s reactivity in photophysical applications?
- Methodological Answer : Fluorine’s electron-withdrawing nature lowers the ketone’s LUMO energy, enhancing n→π* transitions (UV-Vis λmax ~270 nm). Time-dependent DFT (TDDFT) simulations correlate excitation energies with experimental Stokes shifts (~30 nm in fluorescence). In polymer matrices, the compound’s triplet-state lifetime (τ ≈ 10⁻⁶ s) is prolonged due to reduced non-radiative decay, validated by transient absorption spectroscopy .
Q. What are the challenges in achieving enantioselective cyclopropanation for chiral derivatives?
- Methodological Answer : Chiral catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity (>90% ee) in cyclopropanation, but fluorine’s electronegativity disrupts π-backbonding, reducing catalyst turnover. Kinetic resolution via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) separates enantiomers. Conflicting enantiomeric ratios (e.g., 85:15 vs. 95:5) in studies may arise from competing non-catalyzed pathways, requiring reaction monitoring via in situ IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
